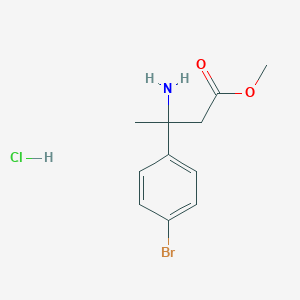

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2 and a molecular weight of 308.6 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is utilized in several scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-amino-3-bromobenzoate: Similar in structure but differs in the position of the amino and bromine groups.

Methyl 3-amino-3-(4-chlorophenyl)butanoate: Similar but with a chlorine atom instead of bromine.

Uniqueness

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Actividad Biológica

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrClNO2. The presence of the bromophenyl group and the amino acid structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Amino Acid Backbone : Starting from a suitable precursor, the amino group is introduced to form the backbone.

- Bromination : The introduction of the bromine atom at the para position of the phenyl ring is achieved through electrophilic aromatic substitution.

- Esterification : The final step involves converting the carboxylic acid into its methyl ester form, followed by hydrochloride salt formation.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly related to neurotransmitter modulation. Its structural similarity to known pharmacological agents suggests potential interactions with GABA receptors, which are crucial for regulating neuronal excitability.

The compound's mechanism of action appears to involve:

- GABA Receptor Modulation : Similar to other compounds that act as GABA agonists, it may enhance inhibitory neurotransmission, which could be beneficial in treating conditions like anxiety and neuropathic pain.

- Enzyme Interaction : Preliminary studies suggest that it might inhibit specific enzymes involved in neurotransmitter metabolism, although detailed mechanisms remain to be fully elucidated.

Case Studies and Experimental Data

-

In Vitro Studies : Initial assays have shown that this compound can inhibit GABA uptake in HEK293 cells expressing mouse GABA transporters (mGATs). The inhibitory potency was assessed using radiolabeled GABA uptake assays.

Compound mGAT Inhibition (pIC50) Methyl 3-amino-3-(4-bromophenyl)butanoate 5.43 Control (NO711) 6.00 -

In Vivo Studies : In rodent models of neuropathic pain, compounds structurally related to methyl 3-amino-3-(4-bromophenyl)butanoate showed antinociceptive effects without inducing motor deficits, suggesting a favorable therapeutic profile.

- Study Design : Rodents were subjected to chemotherapy-induced neuropathic pain models.

- Results : Compounds demonstrated significant reductions in pain-related behaviors compared to controls.

Future Directions

Further research is warranted to explore:

- Therapeutic Applications : Investigating potential uses in treating neurological disorders such as anxiety and pain syndromes.

- Structural Modifications : Evaluating how variations in the bromophenyl group or amino acid backbone affect biological activity and receptor selectivity.

Propiedades

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSWUBDYXLFHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.